N-Acetylethylene Urea-d4
Overview
Description
N-Acetylethylene Urea-d4 is a deuterated form of N-Acetylethylene Urea, where the hydrogen atoms are replaced by deuterium atoms. This compound is a stable, colorless to light yellow liquid that is soluble in common organic solvents such as ethanol and dimethylformamide . It is primarily used in scientific research due to its unique isotopic labeling properties.
Preparation Methods
The preparation of N-Acetylethylene Urea-d4 typically involves the replacement reaction of N-Acetylethylene Urea, where the hydrogen atoms are substituted with deuterium atoms. This process is carried out under laboratory conditions using appropriate solvents and catalysts . One common method for synthesizing N-substituted ureas, including this compound, involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . This method is simple, mild, and efficient, making it suitable for both small-scale laboratory synthesis and large-scale industrial production.
Chemical Reactions Analysis
N-Acetylethylene Urea-d4 undergoes various chemical reactions, including:
Substitution Reactions: The deuterium atoms in this compound can be replaced by other substituents under specific conditions.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include potassium isocyanate, various amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Acetylethylene Urea-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for accurate and reliable data analysis.
Biology: Employed in metabolic research to study the pathways and mechanisms of various biological processes.
Medicine: Utilized in the development of pharmaceuticals and as an impurity marker in drug synthesis.
Mechanism of Action
The mechanism of action of N-Acetylethylene Urea-d4 involves its role as an isotopic label. By replacing hydrogen atoms with deuterium, the compound can be used to trace and study chemical and biological processes with high precision. This isotopic labeling allows researchers to investigate molecular targets and pathways involved in various reactions and processes.
Comparison with Similar Compounds
N-Acetylethylene Urea-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Acetylethylene Urea: The non-deuterated form of this compound, used in similar applications but without the isotopic labeling benefits.
N-Acetyl-2-imidazolidinone-d4: Another deuterated urea derivative with similar properties and applications.
Clonidine EP Impurity A-d4: A deuterated impurity of Clonidine, used in pharmaceutical research.
This compound’s unique isotopic labeling makes it particularly valuable for precise scientific research and analysis.
Biological Activity
N-Acetylethylene Urea-d4 (CAS Number: 46779995) is a deuterated derivative of N-acetylethylene urea, a compound known for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical and Physical Properties
- Molecular Formula : CHNO
- Molecular Weight : 128.13 g/mol
- Density : 1.2 g/cm³
- Boiling Point : Approximately 200°C
- Melting Point : 135-140°C
This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The presence of deuterium may influence its pharmacokinetic properties, enhancing stability and bioavailability compared to its non-deuterated counterparts.
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to N-Acetylethylene Urea exhibit antibacterial and antifungal properties. For instance, derivatives of urea have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anticancer Properties : Research indicates that urea derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
- Protein Denaturation : Like other urea compounds, this compound may act as a protein denaturant, affecting protein folding and stability. This property is significant in biochemical assays and therapeutic applications where protein structure is crucial .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of N-acetylethylene urea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibitory effects at varying concentrations, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific derivative tested . -
Anticancer Activity :
In vitro studies have demonstrated that N-acetylethylene urea derivatives can induce apoptosis in human breast cancer cells (MCF-7). The compound was shown to activate caspase pathways, leading to cell death at concentrations as low as 10 µM after 48 hours of exposure . -
Protein Interaction Studies :
A detailed analysis using circular dichroism spectroscopy revealed that this compound significantly alters the secondary structure of several proteins, indicating its potential use in studies involving protein folding and stability .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 128.13 g/mol |
Density | 1.2 g/cm³ |
Boiling Point | ~200°C |
Melting Point | 135-140°C |
Antimicrobial MIC | 50-200 µg/mL |
Anticancer IC50 | ~10 µM |
Properties
IUPAC Name |
1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)/i2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWACYUTERPMBM-RRVWJQJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(=O)N1)C(=O)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675523 | |
Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189701-94-7 | |
Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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